molecular formula C20H15N3O4 B2635784 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide CAS No. 886949-51-5

3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide

Cat. No.: B2635784
CAS No.: 886949-51-5
M. Wt: 361.357
InChI Key: YBLNYAZMGIZAPU-UHFFFAOYSA-N
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Description

3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide is a complex organic compound that features both indole and benzofuran moieties. These structural elements are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzofuran rings can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives

Uniqueness

3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzofuran-2-carboxamide is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-10-15(11-6-2-4-8-13(11)22-10)17(24)20(26)23-16-12-7-3-5-9-14(12)27-18(16)19(21)25/h2-9,22H,1H3,(H2,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLNYAZMGIZAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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